Pelecopan

Description

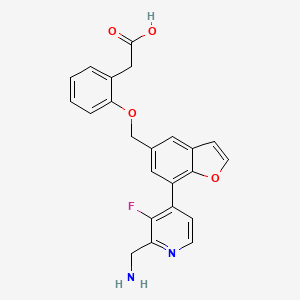

Structure

2D Structure

3D Structure

Properties

CAS No. |

2378380-49-3 |

|---|---|

Molecular Formula |

C23H19FN2O4 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2-[2-[[7-[2-(aminomethyl)-3-fluoro-4-pyridinyl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid |

InChI |

InChI=1S/C23H19FN2O4/c24-22-17(5-7-26-19(22)12-25)18-10-14(9-16-6-8-29-23(16)18)13-30-20-4-2-1-3-15(20)11-21(27)28/h1-10H,11-13,25H2,(H,27,28) |

InChI Key |

AUARNXJEAZFQCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=C3C(=C2)C=CO3)C4=C(C(=NC=C4)CN)F |

Origin of Product |

United States |

Foundational & Exploratory

Pelecopan (BCX9930): A Technical Whitepaper on the Selective Oral Factor D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelecopan (BCX9930) is a novel, orally administered small molecule that acts as a potent and selective inhibitor of complement Factor D, a critical serine protease in the alternative complement pathway (AP).[1] By targeting the rate-limiting enzyme of the AP, this compound has been investigated for its therapeutic potential in treating complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its preclinical and clinical data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. Although the development of BCX9930 was discontinued due to commercial considerations, the data gathered provides valuable insights into the therapeutic strategy of Factor D inhibition.[2]

Introduction to the Alternative Complement Pathway and Factor D

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of cellular debris.[3] It can be activated through three distinct pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is unique in that it is continuously active at a low level, a process known as "tick-over," allowing for constant surveillance for foreign or altered host cells.

Central to the AP is the protein C3, which undergoes spontaneous hydrolysis to C3(H₂O). This altered form of C3 binds to Factor B, making it a substrate for Factor D.[3] Factor D, a serine protease, is the rate-limiting enzyme of the AP. It cleaves Factor B, when bound to C3b or C3(H₂O), into two fragments: Ba and Bb. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), which then proteolytically cleaves more C3 into C3a (an anaphylatoxin) and C3b.[3] This creates a powerful amplification loop, leading to the deposition of large numbers of C3b molecules on target surfaces, opsonization, and the eventual formation of the membrane attack complex (MAC), which lyses cells.[4]

In diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH), a somatic mutation in the PIGA gene leads to the absence of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of hematopoietic cells.[5] This includes the complement regulatory proteins CD55 and CD59, rendering red blood cells highly susceptible to destruction by the complement system.[6] While C5 inhibitors can block the formation of the MAC and subsequent intravascular hemolysis, they do not prevent the upstream activation of the AP and the deposition of C3b on red blood cells, which can lead to extravascular hemolysis. By inhibiting Factor D, this compound aimed to block the AP at its rate-limiting step, thereby preventing both intravascular and extravascular hemolysis.[7]

Mechanism of Action of this compound (BCX9930)

This compound is an orally bioavailable, small molecule inhibitor that selectively targets the enzymatic activity of Factor D.[1] By binding to Factor D, this compound prevents the cleavage of Factor B into Ba and Bb. This inhibition effectively halts the formation of the AP C3 convertase (C3bBb) and, consequently, shuts down the amplification loop of the alternative pathway.[1] This upstream inhibition is designed to prevent the generation of C3b and its subsequent deposition on erythrocytes, thereby addressing both intravascular and extravascular hemolysis in PNH.

Quantitative Data

The following tables summarize the key quantitative data for this compound (BCX9930) from preclinical and clinical studies.

Table 1: Preclinical In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Process | Substrate | IC50 (nM) |

| Esterolytic Assay | Purified Human Factor D | Synthetic Substrate | 14.3 |

| Proteolytic Assay | Purified Human Factor D | Factor B bound to C3b | 28.1 |

| Hemolysis Assay | AP-mediated hemolysis | Rabbit Erythrocytes | 29.5 |

| Ham Test | AP-mediated hemolysis | PNH Erythrocytes | 35.4 |

| C3 Deposition Assay | C3 fragment deposition | PNH Erythrocytes | 39.3 |

Table 2: Selectivity of this compound Against Other Serine Proteases [8]

| Serine Protease | IC50 (nM) |

| C1s | 936 |

| Plasmin | 2850 |

| Thrombin | >28,000 |

| Activated Protein C | >28,000 |

| Tissue Plasminogen Activator | >28,000 |

| Trypsin | >28,000 |

| Activated Factor X | >50,000 |

| Activated Factor XII | >50,000 |

Table 3: Overview of Key Clinical Trials for this compound (BCX9930)

| Trial Identifier | Phase | Title | Key Objectives |

| NCT04330534 | 1 | First-in-Human Study of BCX9930 in Healthy Volunteers and Patients With PNH[9] | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[9] |

| REDEEM-1 (NCT05116787) | 2 | A Study of BCX9930 for the Treatment of PNH in Participants With Inadequate Response to a C5 Inhibitor | Evaluate the efficacy and safety of BCX9930 monotherapy compared to C5 inhibitor therapy. |

| REDEEM-2 (NCT05116787) | 2 | A Study of BCX9930 for the Treatment of PNH in Participants Not Receiving Other Complement Inhibitor Therapy | Evaluate the efficacy and safety of BCX9930 monotherapy versus placebo. |

| RENEW (NCT05162066) | 2 | A Study of Oral BCX9930 Therapy in Subjects with C3 Glomerulopathy, IgA Nephropathy, or Primary Membranous Nephropathy | Evaluate the safety, tolerability, and therapeutic potential of BCX9930 in renal complement-mediated diseases. |

Experimental Protocols

Detailed, step-by-step protocols for the key assays used to characterize this compound are outlined below. These are based on generally accepted methodologies and the available information on the BCX9930 preclinical studies.

Factor D Enzymatic Assays

4.1.1. Esterolytic Activity Assay

This assay measures the ability of this compound to inhibit the cleavage of a synthetic substrate by purified Factor D.

-

Materials: Purified human Factor D, a synthetic esterolytic substrate for Factor D, assay buffer (e.g., Tris-buffered saline, pH 7.4), this compound (BCX9930) at various concentrations, and a microplate reader.

-

Protocol:

-

Prepare a solution of purified human Factor D in assay buffer.

-

Add varying concentrations of this compound or vehicle control to the wells of a microplate.

-

Add the Factor D solution to each well and incubate for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the synthetic substrate to each well.

-

Monitor the cleavage of the substrate over time by measuring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

4.1.2. Proteolytic Activity Assay

This assay assesses the inhibition of Factor D's natural proteolytic activity against Factor B complexed with C3b.

-

Materials: Purified human Factor D, Factor B, and C3b; assay buffer with MgCl₂ (required for C3b-Factor B interaction); this compound at various concentrations; SDS-PAGE equipment; and densitometry software.

-

Protocol:

-

In the assay buffer containing MgCl₂, pre-incubate Factor B and C3b to form the C3bB complex.

-

In a separate set of tubes, pre-incubate purified Factor D with varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding the Factor D/Pelecopan mixture to the C3bB complex.

-

Allow the reaction to proceed for a fixed time at 37°C.

-

Stop the reaction by adding a sample buffer for SDS-PAGE.

-

Separate the reaction products by SDS-PAGE and visualize the protein bands (e.g., by Coomassie blue staining).

-

Quantify the amount of Factor B cleavage (generation of Bb) using densitometry.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cellular Assays

4.2.1. Ham Test (Acidified Serum Lysis Test) for PNH

This classic assay determines the susceptibility of PNH red blood cells to complement-mediated lysis in acidified serum.

-

Materials: Patient-derived red blood cells (RBCs) with PNH, normal human serum (as a source of complement), 0.2N HCl, saline, and a spectrophotometer.

-

Protocol:

-

Wash the patient's RBCs with saline to remove plasma components.

-

Prepare a suspension of the washed RBCs in saline.

-

Acidify the normal human serum to a pH of approximately 6.4 by adding 0.2N HCl.

-

In a series of tubes, combine the PNH RBC suspension with either acidified serum, non-acidified serum (negative control), or acidified serum containing varying concentrations of this compound.

-

Incubate the tubes at 37°C for 1 hour.

-

Centrifuge the tubes to pellet the remaining intact RBCs.

-

Measure the amount of hemolysis by determining the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculate the percentage of hemolysis for each condition and determine the IC50 of this compound for inhibiting hemolysis.

-

4.2.2. C3 Fragment Deposition Assay (Flow Cytometry)

This assay quantifies the deposition of C3 fragments on the surface of PNH erythrocytes.

-

Materials: PNH patient red blood cells, normal human serum, this compound at various concentrations, fluorescently labeled anti-C3 antibody (e.g., anti-C3d-FITC), and a flow cytometer.

-

Protocol:

-

Incubate PNH RBCs with normal human serum in the presence of varying concentrations of this compound or a vehicle control at 37°C to allow for complement activation and C3 deposition.

-

Wash the cells to remove unbound serum proteins.

-

Stain the cells with a fluorescently labeled antibody that recognizes C3 fragments (e.g., C3d) deposited on the cell surface.

-

Wash the cells again to remove unbound antibodies.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell population.

-

The mean fluorescence intensity (MFI) corresponds to the amount of C3 deposited on the RBCs.

-

Calculate the percent inhibition of C3 deposition for each this compound concentration and determine the IC50 value.

-

4.2.3. Alternative Pathway (AP) Hemolysis Assay

This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes, which are known to activate the human alternative complement pathway.

-

Materials: Rabbit red blood cells, normal human serum, gelatin veronal buffer with Mg²⁺ and EGTA (to chelate Ca²⁺ and block the classical pathway), this compound at various concentrations, and a spectrophotometer.

-

Protocol:

-

Wash rabbit RBCs and resuspend them in the assay buffer.

-

In a microplate, add normal human serum, the rabbit RBC suspension, and varying concentrations of this compound or a vehicle control.

-

Incubate the plate at 37°C to allow for complement activation and cell lysis.

-

Pellet the remaining intact cells by centrifugation.

-

Measure the hemoglobin release in the supernatant by reading the absorbance at 412 nm.

-

Calculate the percentage of hemolysis and determine the IC50 of this compound.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The alternative complement pathway and the inhibitory mechanism of this compound.

Caption: Generalized workflow for a this compound clinical trial.

Conclusion

This compound (BCX9930) is a potent and selective oral inhibitor of Factor D that demonstrated the potential to control both intravascular and extravascular hemolysis in PNH by targeting the alternative complement pathway at its rate-limiting step. Preclinical data confirmed its high affinity for Factor D and its ability to inhibit complement-mediated cell lysis. Although the clinical development of this compound was discontinued, the research and clinical findings have significantly contributed to the understanding of Factor D inhibition as a therapeutic strategy for complement-mediated diseases. The data and methodologies presented in this whitepaper serve as a valuable technical resource for researchers and drug development professionals working in the field of complement biology and therapeutics.

References

- 1. svarlifescience.com [svarlifescience.com]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. checkorphan.org [checkorphan.org]

- 4. tecomedical.com [tecomedical.com]

- 5. veritastk.co.jp [veritastk.co.jp]

- 6. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Pelecopan (BCX9930): A Technical Whitepaper on the Discovery and Initial Characterization of a Novel Oral Factor D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelecopan (formerly BCX9930) is a potent, selective, and orally bioavailable small molecule inhibitor of complement Factor D.[1] Factor D is a critical serine protease that serves as the rate-limiting enzyme in the alternative pathway (AP) of the complement system.[2] By targeting Factor D, this compound was developed to control AP-mediated inflammatory and cytolytic processes, particularly in the context of diseases like paroxysmal nocturnal hemoglobinuria (PNH).[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and initial characterization of this compound, summarizing key preclinical and clinical data. While the development of this compound was discontinued by BioCryst Pharmaceuticals in December 2022 due to the evolving competitive landscape, the data generated provide valuable insights into the therapeutic potential of oral Factor D inhibition.

Introduction and Rationale

The complement system is a crucial component of innate immunity. The alternative pathway, in particular, is a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathophysiology of numerous diseases, including PNH, atypical hemolytic uremic syndrome (aHUS), and C3 glomerulopathy (C3G).[2][4] In PNH, the absence of GPI-anchored complement regulatory proteins on erythrocytes leads to uncontrolled AP-mediated hemolysis, resulting in anemia, thrombosis, and other severe clinical manifestations.[1]

While C5 inhibitors have demonstrated efficacy in preventing intravascular hemolysis, a significant proportion of PNH patients continue to experience extravascular hemolysis due to the upstream opsonization of red blood cells with C3 fragments.[1] This highlighted the therapeutic potential of targeting the complement cascade at a more proximal point. Factor D, as the rate-limiting enzyme of the AP, represents an ideal target for inhibiting both intravascular and extravascular hemolysis.[2][5] this compound was designed as an oral inhibitor of Factor D to meet this therapeutic need.[4]

Mechanism of Action

This compound functions as a direct inhibitor of Factor D. By binding to Factor D, it blocks the cleavage of Factor B into Ba and Bb, a pivotal step in the formation of the AP C3 convertase (C3bBb).[6] This inhibition effectively halts the amplification loop of the alternative pathway, preventing the downstream consequences of complement activation, including the generation of the membrane attack complex (MAC) and the deposition of C3 fragments on cell surfaces.[1][6]

Caption: Mechanism of action of this compound in the alternative complement pathway.

Preclinical Characterization

Biochemical and In Vitro Activity

This compound demonstrated potent and selective inhibition of human Factor D in a variety of in vitro assays. The inhibitory activity was assessed using both a synthetic substrate (esterolytic assay) and its natural substrate, Factor B bound to C3b (proteolytic assay).[2][7]

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Target | Mean IC50 (nM) |

| Esterolytic Assay | Purified Human Factor D | 14.3[7] |

| Proteolytic Assay | Factor D cleavage of Factor B bound to C3b | 28.1[7] |

| AP-mediated Hemolysis | Rabbit Erythrocytes in 10% Normal Human Serum | 29.5[7] |

| Ham Test | AP-mediated Hemolysis of PNH Erythrocytes | 35.4[7] |

| C3 Fragment Deposition | PNH Erythrocytes | 39.3[7] |

Selectivity

The selectivity of this compound was evaluated against a panel of other human serine proteases. The compound showed minimal to no inhibitory activity against these related enzymes, highlighting its high specificity for Factor D.[2]

Table 2: Selectivity of this compound against other Serine Proteases

| Protease | IC50 |

| Thrombin | >28 µM[2] |

| Activated Protein C | >28 µM[2] |

| Tissue Plasminogen Activator | >28 µM[2] |

| Trypsin | >28 µM[2] |

| Activated Factor X | >50 µM[2] |

| Activated Factor XII | >50 µM[2] |

| C1s | 936 nM[2] |

| Plasmin | 2850 nM[2] |

In Vivo Preclinical Studies

Oral administration of this compound to rhesus monkeys resulted in complete suppression of alternative pathway activity in ex vivo assays.[1][2] Doses of 100 mg and 200 mg administered twice daily were effective in achieving this suppression.[1]

Clinical Characterization: First-in-Human Study

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[6]

Study Design

The study involved both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]

-

SAD Cohorts: 7 cohorts with doses ranging from 10 mg to 2000 mg.[6]

-

MAD Cohorts: 8 cohorts with doses ranging from 50 mg to 500 mg every 12 hours (Q12h) and 1000 mg to 2000 mg every 24 hours (Q24h).[6]

-

Participants: 152 healthy volunteers (122 received this compound, 30 received placebo).[6]

Caption: Workflow of the first-in-human clinical study of this compound.

Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties, with plasma exposure being approximately dose-proportional across the tested dose ranges.[6]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Q12h Dosing at Steady State)

| Parameter | Value |

| Effective Half-life (t1/2) | 6.45 - 7.75 hours[6] |

| Time to Maximum Concentration (Tmax) | Similar across all doses[6] |

| Clearance | No evidence of dose- or time-dependent clearance[6] |

Pharmacodynamics

Administration of this compound resulted in rapid, potent, and dose-dependent inhibition of the alternative pathway.[6]

Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers

| Dosing Regimen | AP Suppression (relative to baseline) |

| ≥200 mg Q12h | >98% over the full dosing interval[6] |

| ≥1000 mg Q24h | >98% over the full dosing interval[6] |

Safety and Tolerability

This compound was generally well-tolerated in the first-in-human study. There were no clinically significant dose-related trends in adverse events, laboratory values, vital signs, or electrocardiograms.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are summarized below based on available information.

Factor D Enzymatic Assays

-

Esterolytic Assay: The inhibitory activity of this compound on purified human Factor D was measured using a synthetic substrate. The specific substrate and assay conditions are not publicly detailed but would typically involve monitoring the cleavage of a chromogenic or fluorogenic small molecule substrate by Factor D in the presence of varying concentrations of the inhibitor.[2][7]

-

Proteolytic Assay: The inhibition of Factor D's natural function was assessed by its ability to cleave Factor B when bound to C3b. This assay would involve incubating purified Factor D, C3b, and Factor B with different concentrations of this compound and then quantifying the generation of the cleavage product Bb, likely through methods such as SDS-PAGE or specific ELISAs.[2][7]

Hemolysis Assays

-

Rabbit Erythrocyte Hemolysis Assay: To assess the inhibition of AP-mediated hemolysis, rabbit erythrocytes, which are sensitive to lysis by the human alternative pathway, were incubated with 10% normal human serum as a source of complement. The assay would measure hemoglobin release as an indicator of lysis across a range of this compound concentrations to determine the IC50.[2][7]

-

Ham Test for PNH Erythrocytes: This assay evaluates the ability of this compound to protect PNH erythrocytes from AP-mediated lysis. Erythrocytes from PNH patients were incubated with acidified normal human serum (to activate the AP) in the presence of varying concentrations of this compound. Inhibition of hemolysis was quantified to determine the IC50.[7]

C3 Fragment Deposition Assay

The inhibition of C3 fragment deposition on PNH erythrocytes was measured using flow cytometry. PNH red blood cells were incubated with a complement-activating serum and different concentrations of this compound. The cells were then stained with a fluorescently labeled antibody against C3 fragments, and the reduction in fluorescence intensity was measured to calculate the IC50.[4]

Pharmacokinetic Analysis

Plasma concentrations of this compound were measured using a validated liquid chromatography-dual mass spectrometry (LC-MS/MS) method.[6]

Pharmacodynamic Analysis

The pharmacodynamic effects of this compound were assessed using multiple assays, including the AP Wieslab® assay, which measures the generation of the membrane attack complex (C5b-9) following AP activation.[8]

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective oral inhibitor of Factor D that demonstrated robust suppression of the alternative complement pathway in both preclinical models and a first-in-human clinical trial. The data from its initial characterization support the therapeutic strategy of targeting Factor D for the treatment of complement-mediated diseases. Although the development of this compound has been discontinued, the insights gained from its study have paved the way for next-generation Factor D inhibitors and further solidified the importance of the alternative pathway as a therapeutic target.

References

- 1. This compound (BCX9930) / BioCryst [delta.larvol.com]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. BCX9930: A Promising Oral Therapy for Complement Factor D-Mediated Diseases with a Focus on PNH [synapse.patsnap.com]

- 5. P826: FACTOR D INHIBITION WITH ORAL BCX9930 LEADS TO SUSTAINED CONTROL OF HEMOLYSIS AND SYMPTOMS OVER 48 WEEKS IN SUBJECTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA INADEQUATELY CONTROLLED ON C5 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Oral Complement Factor D Inhibitor BCX9930 in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paper: Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH) [ash.confex.com]

- 8. BioCryst Reports Data From Phase 1 Trial of BCX9930 and Announces Plans to Advance Program Into Proof of Concept Study in PNH Patients | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

Pelecopan's Effect on C3b Deposition and Membrane Attack Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pelecopan (formerly BCX9930), a potent and selective oral inhibitor of complement Factor D. By targeting the rate-limiting enzyme of the alternative complement pathway, this compound effectively mitigates the downstream consequences of uncontrolled complement activation, namely C3b deposition and the formation of the Membrane Attack Complex (MAC). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols for its evaluation, and provides visual representations of the associated biological pathways and workflows.

Introduction to this compound and the Alternative Complement Pathway

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The system is activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is a potent inflammatory cascade that, when dysregulated, is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH).

This compound is a small molecule inhibitor that specifically targets Factor D, a serine protease essential for the activation of the AP.[1] Factor D's sole known function is to cleave Factor B when it is bound to C3b, forming the AP C3 convertase (C3bBb).[2] This convertase then proteolytically cleaves C3 into C3a and C3b, initiating an amplification loop that leads to widespread C3b deposition on cell surfaces and the subsequent assembly of the lytic Membrane Attack Complex (MAC), C5b-9.[3][4] By inhibiting Factor D, this compound effectively halts the AP cascade at its inception, thereby preventing the generation of C3b and the formation of MAC.[1]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of Factor D. Its mechanism of action can be visualized as an interruption of the central amplification loop of the alternative complement pathway.

Quantitative Data on this compound's Inhibitory Effects

The potency of this compound has been quantified through various in vitro and preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and pharmacodynamic effects observed.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Substrate/Cell Type | Mean IC50 (nM) | Reference |

| Purified Human Factor D | Esterolytic Activity | 14.3 | [5][6] |

| Purified Human Factor D | Proteolytic Activity against C3bB | 28.1 | [5][7] |

| AP-mediated Hemolysis | Rabbit Erythrocytes | 29.5 | [5] |

| AP-mediated Hemolysis (Ham test) | PNH Patient Erythrocytes | 35.4 | [5][8] |

| C3 Fragment Deposition | PNH Patient Erythrocytes | 39.3 | [5] |

Table 2: Preclinical and Clinical Pharmacodynamic Effects of this compound

| Study Type | Dosing Regimen | Effect | Measurement Assay | Reference |

| Preclinical (Rhesus Monkeys) | 100 mg and 200 mg PO BID | Complete suppression of AP activity | AP Wieslab® assay for C5b-9 generation | [5][8] |

| Phase 1 (Healthy Volunteers) | 100 mg PO BID | >95% suppression of AP activity | AP Wieslab® assay | [9] |

| Phase 1 (Healthy Volunteers) | ≥200 mg Q12h | Maximal suppression (>98%) of AP activity | Not specified | [7] |

Experimental Protocols

The evaluation of this compound's effect on C3b deposition and MAC formation involves several key assays. The following sections provide detailed methodologies for these experiments.

Alternative Pathway Hemolytic Assay

This assay measures the ability of a compound to inhibit the lysis of red blood cells that are sensitive to the alternative complement pathway.

-

Principle: Rabbit erythrocytes are not protected against the human alternative complement pathway and are readily lysed. The assay quantifies the concentration of an inhibitor required to prevent this hemolysis.

-

Materials:

-

Rabbit erythrocytes

-

Normal human serum (as a source of complement)

-

Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)

-

This compound or other Factor D inhibitors

-

Spectrophotometer

-

-

Procedure:

-

Wash rabbit erythrocytes in GVB-Mg-EGTA and resuspend to a standardized concentration.

-

Prepare serial dilutions of this compound in GVB-Mg-EGTA.

-

In a microtiter plate, mix the diluted this compound with normal human serum.

-

Add the rabbit erythrocyte suspension to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Centrifuge the plate to pellet intact erythrocytes.

-

Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (no inhibitor) and negative (heat-inactivated serum) controls.

-

Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration.

-

Ham Test (Acidified Serum Lysis Test)

The Ham test is a classic, though now largely obsolete, diagnostic test for PNH that can be adapted to assess the efficacy of complement inhibitors.[1][5]

-

Principle: PNH erythrocytes are abnormally sensitive to lysis by complement in a mildly acidic environment. This assay measures the ability of an inhibitor to protect PNH red blood cells from this acid-induced complement-mediated lysis.

-

Materials:

-

Patient-derived PNH erythrocytes

-

Normal ABO-compatible human serum (fresh as a source of complement, and heat-inactivated as a control)

-

0.2 M HCl

-

Saline

-

-

Procedure:

-

Wash PNH erythrocytes with saline and prepare a 50% suspension.

-

Prepare serial dilutions of this compound.

-

In test tubes, combine fresh normal serum with the various dilutions of this compound.

-

Acidify the serum-inhibitor mixture by adding 0.2 M HCl to a pH of approximately 6.4.

-

Add the PNH erythrocyte suspension to each tube.

-

Include controls with heat-inactivated serum and no inhibitor.

-

Incubate all tubes at 37°C for 1 hour.

-

Centrifuge the tubes and observe the supernatant for hemolysis.

-

Quantify hemolysis spectrophotometrically as described in the alternative pathway hemolytic assay.

-

C3b Deposition Assay

This assay quantifies the amount of C3b deposited on the surface of erythrocytes using flow cytometry.

-

Principle: Inhibition of the alternative pathway prevents the cleavage of C3 and the subsequent covalent deposition of C3b on cell surfaces. This reduction in C3b deposition can be detected using a fluorescently labeled antibody.

-

Materials:

-

PNH patient erythrocytes

-

Normal human serum

-

This compound or other inhibitors

-

Fluorescently labeled anti-human C3c or C3d antibody (e.g., FITC-conjugated)

-

Flow cytometer

-

-

Procedure:

-

Isolate and wash PNH erythrocytes.

-

Pre-incubate the erythrocytes with varying concentrations of this compound.

-

Add normal human serum to activate the alternative complement pathway.

-

Incubate at 37°C to allow for complement activation and C3b deposition.

-

Wash the cells to remove unbound serum components.

-

Incubate the cells with a fluorescently labeled anti-C3c/C3d antibody.

-

Wash the cells again to remove unbound antibody.

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

-

A reduction in MFI in the presence of this compound indicates inhibition of C3b deposition.

-

MAC Formation Assay (Wieslab® ELISA)

This is a commercially available enzyme-linked immunosorbent assay (ELISA) that measures the functional activity of the complement pathways by detecting the terminal C5b-9 complex (MAC).

-

Principle: The assay plate is coated with an activator of the alternative pathway. When serum is added, the complement cascade is initiated, leading to the formation of MAC. A specific antibody against a neoantigen on the C5b-9 complex is used for detection.[6][9]

-

Materials:

-

Wieslab® Complement System Alternative Pathway kit

-

Patient or healthy donor serum

-

This compound or other inhibitors

-

Microplate reader

-

-

Procedure:

-

Prepare dilutions of serum samples and this compound.

-

Add the diluted serum and inhibitor to the wells of the ELISA plate pre-coated with an AP activator.

-

Incubate to allow for complement activation and MAC formation.

-

Wash the wells to remove unbound components.

-

Add an alkaline phosphatase-conjugated antibody specific for the C5b-9 neoantigen.

-

Incubate and wash the wells.

-

Add a substrate solution and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength.

-

The degree of MAC formation is proportional to the absorbance, and inhibition is observed as a decrease in the signal.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the alternative pathway and a typical experimental workflow for evaluating a Factor D inhibitor like this compound.

Conclusion

This compound is a highly potent and selective oral inhibitor of Factor D that effectively blocks the alternative complement pathway. By preventing the formation of the AP C3 convertase, this compound significantly reduces C3b deposition and the subsequent formation of the Membrane Attack Complex. The quantitative data and experimental methodologies presented in this guide underscore the therapeutic potential of this compound for the treatment of PNH and other complement-mediated diseases. The detailed protocols provide a framework for the continued investigation and development of this and other next-generation complement inhibitors.

References

- 1. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Complement System Alternative Pathway [tecomedical.com]

- 4. researchgate.net [researchgate.net]

- 5. Ham test - Wikipedia [en.wikipedia.org]

- 6. iclabs.ca [iclabs.ca]

- 7. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tecomedical.com [tecomedical.com]

Pelecopan (BCX9930): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Pelecopan (BCX9930) was discontinued by BioCryst Pharmaceuticals in December 2022.[1] This document serves as a technical resource based on publicly available information.

Introduction

This compound (BCX9930) is a potent, orally bioavailable small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[2] By targeting the rate-limiting enzyme of the AP, this compound was investigated for its potential to prevent both intravascular and extravascular hemolysis in complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH).[2][3] This guide provides a detailed overview of its chemical properties, a plausible synthesis pathway based on related compounds, and its mechanism of action.

Chemical Structure and Properties

This compound is a benzofuran derivative with a substituted pyridinyl group. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-[[7-[2-(aminomethyl)-3-fluoro-4-pyridinyl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid | |

| Molecular Formula | C23H19FN2O4 | [4] |

| CAS Number | 2378380-49-3 | [4] |

| Molecular Weight | 406.41 g/mol |

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available by its developers, a plausible synthetic route can be constructed based on the synthesis of similar 2-arylbenzofuran-3-yl acetic acid derivatives. The proposed pathway involves key steps such as the formation of the benzofuran core, followed by functional group interconversions to introduce the acetic acid and the substituted pyridinyl moieties.

A potential, though not definitively published, synthetic approach could involve the following key transformations:

-

Formation of the Benzofuran Core: A common method for synthesizing benzofurans is the Perkin rearrangement or similar cyclization strategies involving substituted phenols and α-halo ketones or esters.

-

Introduction of the Acetic Acid Moiety: This could be achieved through various methods, including the hydrolysis of a corresponding ester or nitrile, or through a multi-step process involving formylation and subsequent oxidation.

-

Coupling of the Pyridinyl Group: The substituted pyridinyl group could be introduced via a Suzuki or other cross-coupling reaction, or through nucleophilic substitution, depending on the chosen synthetic intermediates.

Due to the lack of a publicly disclosed, detailed synthesis protocol, a specific, step-by-step experimental procedure cannot be provided at this time. Researchers interested in the synthesis of similar compounds are encouraged to review the literature on the synthesis of benzofuran acetic acid derivatives.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of complement factor D (FD).[2] FD is a serine protease that plays a pivotal role in the activation and amplification of the alternative complement pathway.[5]

The alternative pathway is a key component of the innate immune system. Its dysregulation is implicated in the pathophysiology of several diseases, including PNH. In PNH, the absence of GPI-anchored proteins, such as CD59, on the surface of red blood cells makes them susceptible to complement-mediated destruction.[6]

The signaling cascade of the alternative complement pathway and the point of inhibition by this compound are illustrated in the diagram below.

References

- 1. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Paroxysmal Nocturnal Hemoglobinuria Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

Methodological & Application

Application Note: In Vitro Hemolysis Assay for Pelecopan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelecopan (BCX9930) is a potent and selective oral inhibitor of complement factor D, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By blocking the activity of factor D, this compound inhibits the cleavage of complement factor B, thereby preventing the activation of the alternative complement pathway and subsequent complement-mediated hemolysis.[2] This mechanism makes it a promising therapeutic candidate for diseases driven by the alternative pathway, such as paroxysmal nocturnal hemoglobinuria (PNH).[1][2]

The assessment of hemolytic potential is a critical step in the safety evaluation of new chemical entities, particularly those intended for systemic administration. The U.S. FDA recommends that an in vitro hemolysis study be performed for excipients intended for injectable use to test for hemolytic potential.[3] This application note provides a detailed protocol for evaluating the in vitro hemolytic activity of this compound using a direct contact method with human red blood cells, based on the principles outlined in the ASTM F756-17 standard.[4][5]

Experimental Protocol

This protocol is designed to determine the potential of this compound to cause red blood cell lysis (hemolysis) in vitro.

Materials and Reagents

-

This compound (BCX9930)

-

Human whole blood (with either EDTA or sodium citrate as an anticoagulant) from healthy donors

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Triton X-100

-

Deionized water

-

Microcentrifuge tubes

-

96-well flat-bottom plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

-

Incubator (37°C)

-

Centrifuge

Preparation of Solutions

-

Preparation of Washed Red Blood Cells (RBCs):

-

Collect fresh human whole blood in tubes containing an anticoagulant.

-

Centrifuge the blood at 800 x g for 10 minutes to separate the plasma and buffy coat from the red blood cells.

-

Carefully aspirate and discard the supernatant (plasma and buffy coat).

-

Resuspend the RBC pellet in an equal volume of sterile PBS.

-

Gently mix and centrifuge again at 800 x g for 10 minutes.

-

Repeat the washing step two more times with PBS.

-

After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.

-

-

Preparation of Test Article (this compound) Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of working solutions of this compound by diluting the stock solution with PBS. The final concentration of DMSO in the assay should be kept low (e.g., ≤ 0.5%) to avoid vehicle-induced hemolysis.[3]

-

-

Preparation of Controls:

-

Negative Control: Prepare a vehicle control using the same concentration of DMSO in PBS as the test article solutions.

-

Positive Control: Prepare a 1% (v/v) Triton X-100 solution in deionized water. This will serve as the 100% hemolysis control.[3]

-

Blank: Use PBS alone to zero the spectrophotometer.

-

Assay Procedure

-

Add 100 µL of the this compound working solutions, negative control, and positive control to separate microcentrifuge tubes in triplicate.

-

Add 100 µL of the 2% washed RBC suspension to each tube.

-

Gently mix the contents of each tube.

-

Incubate all tubes at 37°C for 60 minutes.

-

After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant from each tube to a new 96-well flat-bottom plate.

-

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

Calculation of Hemolysis

The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Where:

-

Abssample is the absorbance of the supernatant from the test article-treated RBCs.

-

Absnegative control is the absorbance of the supernatant from the vehicle-treated RBCs.

-

Abspositive control is the absorbance of the supernatant from the Triton X-100-treated RBCs.

Data Presentation

The results of the in vitro hemolysis assay for this compound can be summarized in the following table:

| Test Article | Concentration (µM) | Mean Absorbance (540 nm) ± SD | % Hemolysis |

| This compound | 1 | Value | Value |

| This compound | 10 | Value | Value |

| This compound | 100 | Value | Value |

| Controls | |||

| Negative Control (Vehicle) | N/A | Value | 0% |

| Positive Control (1% Triton X-100) | N/A | Value | 100% |

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro hemolysis assay of this compound.

Signaling Pathway

Caption: this compound inhibits Factor D, blocking the alternative complement pathway and preventing hemolysis.

References

Application Notes and Protocols: Measuring Factor D Inhibition with Pelecopan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the inhibition of complement Factor D by the small molecule inhibitor, Pelecopan (formerly BCX9930). Factor D is a critical serine protease and the rate-limiting enzyme of the alternative complement pathway (AP). Its inhibition is a promising therapeutic strategy for a variety of complement-mediated diseases. These protocols are designed to guide researchers in accurately quantifying the inhibitory activity of this compound in vitro.

Introduction to Factor D and this compound

The complement system is a crucial component of the innate immune system, providing a first line of defense against pathogens. It can be activated through three distinct pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is a major contributor to complement activation and is unique in that it is continuously active at a low level, a process known as "tick-over".[1]

Factor D is a serine protease that plays an essential, catalytic role in the AP.[2] It is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[3][4] This convertase then cleaves more C3 into C3a and C3b, initiating a powerful amplification loop.[1][2] Dysregulation of the AP is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and C3 glomerulopathy.

This compound is an orally bioavailable, small molecule inhibitor of Factor D.[5] By binding to and blocking the active site of Factor D, this compound prevents the cleavage of Factor B, thereby inhibiting the formation of the AP C3 convertase and downstream complement activation.[5] This mechanism of action makes this compound a targeted therapeutic for diseases driven by excessive AP activity.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound's activity against Factor D and the alternative pathway.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Enzymatic Assay | Purified Human Factor D | IC50 | 14.3 | |

| Proteolytic Assay | Factor D cleavage of Factor B bound to C3b | IC50 | 28.1 | |

| Hemolytic Assay | AP-mediated hemolysis of rabbit erythrocytes | IC50 | 29.5 | |

| C3 Fragment Deposition | Suppression on PNH erythrocytes | IC50 | 39.3 | [6] |

Table 2: Selectivity of this compound

| Serine Protease | Parameter | Value (µM) | Reference |

| Thrombin | IC50 | >28 | [6] |

| Activated Protein C | IC50 | >28 | [6] |

| Tissue Plasminogen Activator | IC50 | >28 | [6] |

| Trypsin | IC50 | >28 | [6] |

| Activated Factor X | IC50 | >50 | [6] |

| Activated Factor XII | IC50 | >50 | [6] |

Signaling Pathways and Experimental Workflows

The Alternative Complement Pathway and Point of Inhibition by this compound

Caption: The alternative complement pathway is initiated by the spontaneous hydrolysis of C3. Factor D cleaves Factor B, forming the C3 convertase. This compound inhibits Factor D, blocking this crucial step and subsequent amplification.

Experimental Workflow for Measuring this compound Activity

Caption: A generalized workflow for assessing this compound's inhibitory activity, from reagent preparation to data analysis and IC50 determination.

Experimental Protocols

Alternative Pathway Hemolytic Inhibition Assay (AH50)

This assay measures the ability of this compound to inhibit the lysis of rabbit red blood cells (rRBCs) mediated by the alternative complement pathway in human serum.

Materials:

-

This compound

-

Normal Human Serum (NHS)

-

Rabbit Red Blood Cells (rRBCs)

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer (541 nm)

-

96-well microplate

Protocol:

-

Preparation of Rabbit Erythrocytes:

-

Wash commercially available rRBCs three times with GVB/Mg-EGTA buffer by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the rRBC pellet in GVB/Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in GVB/Mg-EGTA to achieve a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of diluted this compound or vehicle control to the appropriate wells.

-

Add 50 µL of diluted NHS (typically a 1:10 dilution in GVB/Mg-EGTA) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow this compound to bind to Factor D.

-

-

Initiation of Hemolysis:

-

Add 50 µL of the prepared rRBC suspension to each well.

-

Mix gently and incubate the plate at 37°C for 30 minutes.

-

-

Measurement of Hemolysis:

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 541 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

-

-

Data Analysis:

-

Include controls for 0% hemolysis (rRBCs in buffer only) and 100% hemolysis (rRBCs in water).

-

Calculate the percentage of hemolysis for each this compound concentration relative to the positive control (NHS with vehicle).

-

Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Wieslab® Alternative Pathway ELISA

This commercial ELISA kit provides a standardized method to measure AP activity by detecting the formation of the membrane attack complex (MAC, C5b-9).

Materials:

-

Wieslab® Complement System Alternative Pathway Kit (RUO or IVD)

-

This compound

-

Normal Human Serum (NHS)

-

Microplate reader (405 nm)

Protocol:

-

Reagent Preparation:

-

Prepare all reagents as described in the kit manual. This includes the wash buffer, diluent, and controls.

-

-

Preparation of this compound and Serum Samples:

-

Prepare serial dilutions of this compound in the provided Diluent AP.

-

Dilute NHS in the Diluent AP according to the kit instructions (typically 1:18).

-

-

Assay Procedure:

-

In the LPS-coated microplate wells, add 100 µL of the diluted this compound or vehicle control.

-

Add 100 µL of the diluted NHS to each well.

-

Incubate the plate for 60-70 minutes at 37°C.

-

Wash the wells three times with the provided wash solution.

-

Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells three times.

-

Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.

-

Stop the reaction by adding 100 µL of the stop solution (optional, as per kit instructions).

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of AP activity for each this compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

C3 Fragment Deposition Assay by Flow Cytometry

This assay quantifies the inhibition of C3 fragment (e.g., C3b, iC3b) deposition on the surface of cells, such as PNH-like red blood cells, following AP activation.

Materials:

-

This compound

-

PNH patient erythrocytes or PNH-like cell line

-

Normal Human Serum (NHS)

-

GVB/Mg-EGTA buffer

-

FITC-conjugated anti-human C3 antibody

-

Flow cytometer

-

FACS tubes

Protocol:

-

Cell Preparation:

-

Wash PNH erythrocytes three times with GVB/Mg-EGTA buffer.

-

Resuspend the cells to a concentration of 1 x 10^7 cells/mL in GVB/Mg-EGTA.

-

-

Assay Setup:

-

In FACS tubes, mix serial dilutions of this compound with diluted NHS (e.g., 20% in GVB/Mg-EGTA).

-

Incubate for 15 minutes at room temperature.

-

-

C3 Deposition:

-

Add 50 µL of the prepared PNH erythrocyte suspension to each tube.

-

Incubate for 30 minutes at 37°C to allow for complement activation and C3 deposition.

-

Stop the reaction by adding 1 mL of cold GVB/Mg-EGTA.

-

-

Staining:

-

Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of a pre-titered dilution of FITC-conjugated anti-human C3 antibody.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 1 mL of cold GVB/Mg-EGTA.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of GVB/Mg-EGTA.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.

-

-

Data Analysis:

-

Gate on the erythrocyte population based on forward and side scatter characteristics.

-

Determine the MFI for each this compound concentration.

-

Calculate the percentage of inhibition of C3 deposition relative to the positive control (NHS with vehicle).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Conclusion

The protocols outlined in this document provide robust and reproducible methods for quantifying the inhibitory activity of this compound on Factor D and the alternative complement pathway. The selection of a specific assay will depend on the research question and available resources. Consistent application of these detailed protocols will enable researchers, scientists, and drug development professionals to accurately assess the potency and efficacy of this compound and other Factor D inhibitors.

References

- 1. pnhnews.com [pnhnews.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. NovelMed Announces Interim Positive Results from Its Phase I Clinical Trial of NM8074, a Bb Complement Alternative Pathway Blocker Antibody [prnewswire.com]

- 4. NovelMed Commences Phase II Trial for Anti-Bb Antibody (NM8074) in Treatment-Naïve PNH Patients: A Glimpse into the PNH Study Progress - BioSpace [biospace.com]

- 5. NovelMed Initiates Phase II Trial of Anti-Bb Antibody (NM8074) for Untried PNH Patients: An Insight into the PNH Study Development [synapse.patsnap.com]

- 6. iclabs.ca [iclabs.ca]

Application Notes & Protocols: Complement Inhibition in Animal Models of Thrombotic Microangiopathy (TMA)

A. Introduction

Thrombotic microangiopathy (TMA) encompasses a group of severe disorders characterized by microvascular thrombosis, thrombocytopenia, and microangiopathic hemolytic anemia.[1] Atypical hemolytic uremic syndrome (aHUS) is a form of TMA where dysregulation of the complement system is a key driver of the disease pathology.[1] The terminal complement pathway, specifically the cleavage of C5, plays a critical role in the development of TMA.[2][3]

While the user requested information on Pelecopan (ALXN2050), an oral Factor D inhibitor, for in vivo TMA studies, publicly available preclinical data for this specific indication is limited. This compound is primarily being investigated for paroxysmal nocturnal hemoglobinuria (PNH) and generalized myasthenia gravis.[4][5][6][7] Therefore, these application notes provide a representative protocol using a well-established class of complement inhibitors, anti-C5 monoclonal antibodies, which have been documented in animal models of complement-mediated renal injury and TMA.[2][3][8][9]

B. Mechanism of Action of Anti-C5 Monoclonal Antibodies in TMA

Anti-C5 monoclonal antibodies are designed to bind to the C5 complement protein, preventing its cleavage into the pro-inflammatory and cytolytic components, C5a and C5b-9 (Membrane Attack Complex).[2][8] This blockade of the terminal complement cascade is crucial in mitigating endothelial damage, thrombosis, and hemolysis characteristic of TMA.[2]

Signaling Pathway of Terminal Complement Activation and C5 Inhibition

Caption: Terminal complement pathway and the inhibitory action of anti-C5 monoclonal antibodies.

C. Experimental Protocol: Anti-C5 Monoclonal Antibody in a Mouse Model of a HUS

This protocol is a representative example based on studies using anti-C5 antibodies in mouse models of complement-mediated renal injury.

1. Animal Model

-

Model: A mouse model of atypical Hemolytic Uremic Syndrome (aHUS) can be utilized. For instance, mice with a factor H gene knockout (Cfh-/-) that are administered a trigger to induce TMA.

-

Strain: C57BL/6 mice are commonly used.

-

Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Materials

-

Anti-mouse C5 monoclonal antibody (e.g., clone BB5.1)

-

Isotype control antibody (e.g., mouse IgG)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Reagents for complete blood count (CBC) analysis

-

Reagents for blood urea nitrogen (BUN) and creatinine measurement

-

Formalin and embedding media for histology

-

Antibodies for immunohistochemistry (e.g., anti-C9 for MAC deposition)

3. Experimental Workflow

Experimental Workflow for In Vivo Efficacy Study

Caption: A generalized workflow for evaluating the efficacy of an anti-C5 mAb in a mouse model of TMA.

4. Dosing and Administration

-

Dosage: A dose of 40 mg/kg of the anti-mouse C5 monoclonal antibody has been used in some studies.[10] However, the optimal dose may vary and should be determined in pilot studies.

-

Route of Administration: Intraperitoneal (IP) injection is a common route.

-

Dosing Regimen: A typical regimen could be biweekly injections.[10]

-

Control Groups:

-

Isotype control antibody administered at the same dose and regimen.

-

Vehicle control (e.g., sterile PBS).

-

5. Sample Collection and Analysis

-

Blood Collection: Perform serial blood collection (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and various time points post-treatment. A terminal cardiac puncture should be performed for a larger volume collection.

-

Complete Blood Count (CBC): Analyze for platelet count, red blood cell count, and hemoglobin to assess thrombocytopenia and anemia.

-

Renal Function Tests: Measure blood urea nitrogen (BUN) and serum creatinine levels to evaluate kidney injury.

-

Histopathology: At the end of the study, perfuse animals with PBS and then 4% paraformaldehyde. Collect kidneys and other relevant organs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess for glomerular thrombosis, endothelial swelling, and other signs of TMA.

-

Immunohistochemistry (IHC): Stain kidney sections for C9 to detect the deposition of the Membrane Attack Complex (MAC), a marker of terminal complement activation.

D. Data Presentation

The following tables provide a template for summarizing the quantitative data from such a study.

Table 1: Hematological Parameters

| Treatment Group | Time Point | Platelet Count (x109/L) | Hemoglobin (g/dL) | Schistocytes (%) |

| Vehicle | Baseline | |||

| Day 7 | ||||

| Day 14 | ||||

| Isotype Control | Baseline | |||

| Day 7 | ||||

| Day 14 | ||||

| Anti-C5 mAb | Baseline | |||

| Day 7 | ||||

| Day 14 |

Table 2: Renal Function and Histopathology

| Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) | Glomerular Thrombosis Score (0-4) | C9 Deposition Score (0-4) |

| Vehicle | ||||

| Isotype Control | ||||

| Anti-C5 mAb |

Inhibition of the terminal complement pathway with anti-C5 monoclonal antibodies represents a promising therapeutic strategy for TMA. The protocols and data presentation formats outlined above provide a framework for the preclinical evaluation of such agents in relevant animal models. While direct in vivo data for this compound in TMA models is not yet widely available, its mechanism of inhibiting an earlier step in the complement cascade (Factor D) suggests it could also be a potential therapeutic avenue worth exploring with similar preclinical study designs. Researchers should always consult the latest literature and conduct pilot studies to optimize models and dosing regimens for any new compound.

References

- 1. Frontiers | Complement in Thrombotic Microangiopathies: Unraveling Ariadne's Thread Into the Labyrinth of Complement Therapeutics [frontiersin.org]

- 2. ahusnews.com [ahusnews.com]

- 3. The Development of Atypical Hemolytic Uremic Syndrome Depends on Complement C5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Vemircopan by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval [pharmaceutical-technology.com]

- 6. Clinical Trial Alert: Phase 2 Study of ALXN2050 in Adults with Generalized Myasthenia Gravis (gMG) - Quest | Muscular Dystrophy Association [mdaquest.org]

- 7. Study of ALXN2050 in Adult Participants With Generalized Myasthenia Gravis [ctv.veeva.com]

- 8. Complement C5-inhibiting therapy for the thrombotic microangiopathies: accumulating evidence, but not a panacea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved therapeutic efficacy of a bifunctional anti-C5 mAb-FH SCR1-5 fusion protein over anti-C5 mAb in an accelerated mouse model of C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of C3 Fragments After Pelecopan Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. Dysregulation of the complement cascade, particularly the alternative pathway (AP), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Complement component 3 (C3) is the central protein of the complement system, and its cleavage into various fragments (e.g., C3a, C3b, iC3b, C3c, and C3dg) is a hallmark of complement activation.

Pelecopan (formerly BCX9930) is an orally administered small molecule inhibitor of Factor D, a serine protease essential for the activation of the AP.[1][2][3] By inhibiting Factor D, this compound effectively blocks the amplification loop of the complement cascade, thereby reducing the production of downstream effector molecules, including the C3 cleavage fragments.[3] Monitoring the levels of C3 fragments is a key method for assessing the pharmacodynamic activity of this compound and its therapeutic efficacy in complement-mediated disorders.

These application notes provide a detailed protocol for the analysis of C3 fragments in biological samples (e.g., serum, plasma) using Western blotting, a widely used technique for protein detection and quantification.

Signaling Pathway of the Alternative Complement Cascade and this compound's Mechanism of Action

The diagram below illustrates the alternative pathway of the complement system, highlighting the central role of C3 and the inhibitory action of this compound on Factor D.

References

Application Notes and Protocols: Pelecopan for Studying the Alternative Complement Pathway in IgA Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoglobulin A nephropathy (IgAN) is the most prevalent form of primary glomerulonephritis globally and a significant cause of chronic kidney disease and end-stage renal disease.[1][2] A growing body of evidence implicates the alternative complement pathway as a key driver of the inflammation and kidney damage characteristic of IgAN.[3][4][5] Pelecopan (BCX9930), a potent and selective oral inhibitor of complement Factor D, offers a valuable tool for investigating the role of the alternative pathway in the pathophysiology of IgAN.[6][7][8] Factor D is the rate-limiting enzyme in the activation of the alternative pathway, and its inhibition by this compound effectively blocks this cascade.[7][9]

These application notes provide detailed protocols for utilizing this compound in preclinical research to study the alternative complement pathway in the context of IgA nephropathy.

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that specifically targets and inhibits the serine protease activity of complement Factor D.[6][7][8] In the alternative pathway, Factor D is responsible for cleaving Factor B when it is bound to C3b, forming the C3 convertase (C3bBb).[3] This C3 convertase then amplifies the complement cascade by cleaving more C3 into C3a and C3b. By inhibiting Factor D, this compound prevents the formation of the alternative pathway C3 convertase, thereby blocking the amplification loop and downstream inflammatory and lytic events.[7][8]

Data Presentation

While clinical trial data for this compound in IgA nephropathy is not publicly available due to the discontinuation of its development for commercial reasons, the following tables summarize key in vitro and in vivo pharmacodynamic data for this compound from a first-in-human study, as well as representative data from clinical trials of other alternative pathway inhibitors in IgAN to illustrate the potential effects of this therapeutic approach.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Source |

| In Vitro IC50 (Factor D Inhibition) | 14.3 nM | [6][8] |

| In Vitro IC50 (Hemolysis of PNH cells) | 29.5 nM (in rabbit erythrocytes) | [8] |

| In Vivo Alternative Pathway Inhibition | >98% suppression at doses ≥200 mg Q12h | [10] |

Table 2: Representative Clinical Trial Data for Alternative Pathway Inhibitors in IgA Nephropathy (for illustrative purposes)

| Compound | Mechanism of Action | Phase | Primary Endpoint | Result | Source |

| Iptacopan | Factor B Inhibitor | 3 | Change in 24-hour UPCR at 9 months | Significant reduction in proteinuria vs. placebo | [11] |

| Iptacopan | Factor B Inhibitor | 2 | Dose-response on 24-hour UPCR at 3 months | 23% reduction in UPCR with 200 mg bid | [12] |

UPCR: Urine Protein-to-Creatinine Ratio

Experimental Protocols

In Vitro Assessment of Alternative Pathway Inhibition by this compound

This protocol describes an ELISA-based method to quantify the inhibitory effect of this compound on the alternative complement pathway in human serum.

Materials:

-

This compound (BCX9930)

-

Normal human serum (NHS)

-

LPS-coated microtiter plates

-

Assay buffer

-

Wash buffer

-

Antibody against C9 neo-epitope (for MAC detection)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dilute NHS in the assay buffer.

-

Add the diluted NHS to the this compound dilutions and incubate.

-

Transfer the serum-inhibitor mixtures to the LPS-coated microtiter plate.

-

Incubate to allow for complement activation and MAC formation.

-

Wash the plate to remove unbound components.

-

Add the anti-C9 neo-epitope antibody and incubate.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of alternative pathway activity for each this compound concentration.

Immunofluorescence Staining for C3c and Factor Bb in Kidney Biopsies

This protocol details the immunofluorescence staining of kidney tissue to assess the in vivo effects of this compound on complement deposition in an animal model of IgA nephropathy.

Materials:

-

Formalin-fixed, paraffin-embedded kidney sections

-

Xylene

-

Ethanol (graded series)

-

Antigen retrieval solution (e.g., 10mM sodium citrate, pH 6.0)

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Primary antibodies (e.g., rabbit anti-C3c, mouse anti-Factor Bb)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in PBS.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat (e.g., microwave or water bath).

-

Allow to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS.

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies in blocking buffer.

-

Incubate slides with primary antibodies overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides in PBS.

-

Dilute fluorophore-conjugated secondary antibodies in blocking buffer.

-

Incubate slides with secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash slides in PBS.

-

Incubate with DAPI for 5 minutes.

-

Wash slides in PBS.

-

Mount coverslips using mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Quantify fluorescence intensity to compare complement deposition between treatment and control groups.

-

Conclusion

This compound is a valuable research tool for elucidating the role of the alternative complement pathway in the pathogenesis of IgA nephropathy. The protocols provided herein offer standardized methods for assessing the in vitro and in vivo effects of this compound on complement activation and deposition. While the clinical development of this compound for IgAN has been discontinued, its utility in preclinical research remains significant for advancing our understanding of this complex disease and for the development of novel therapeutic strategies targeting the complement system.

References

- 1. BioCryst Begins Patient Enrollment in RENEW Proof-of-Concept Trial Evaluating BCX9930 for Patients with Renal Complement-mediated Diseases | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 2. IgA Nephropathy: An Overview of the Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (BCX9930) / BioCryst [delta.larvol.com]

- 5. academic.oup.com [academic.oup.com]

- 6. hycultbiotech.com [hycultbiotech.com]

- 7. Frontiers | A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Alternative Complement Pathway Inhibition with Iptacopan in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]

Application Note: Measuring Pelecopan's Impact on Alternative Pathway-Mediated Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity. The alternative pathway (AP) of the complement system provides a rapid, antibody-independent mechanism for recognizing and eliminating pathogens. However, its dysregulation can lead to complement-mediated damage to host cells, contributing to the pathophysiology of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH).

Pelecopan (BCX9930) is an orally available, small-molecule inhibitor of complement factor D (FD).[1][2] Factor D is a serine protease that plays a pivotal role in the alternative pathway by cleaving Factor B (FB) when it is bound to C3b. This cleavage is the rate-limiting step in the formation of the AP C3 convertase (C3bBb), the central amplification enzyme of the pathway. By inhibiting Factor D, this compound effectively blocks the entire downstream amplification cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.[1][3]

This document provides detailed protocols to quantitatively assess the inhibitory activity of this compound on AP-mediated cell lysis, guidance on data presentation, and visual diagrams to clarify the underlying mechanisms and experimental procedures.

Mechanism of Action: this compound in the Alternative Pathway

The alternative pathway is initiated by the spontaneous hydrolysis of C3 and is powerfully amplified on activating surfaces. Factor D is essential for this amplification. This compound's mechanism involves binding to and blocking the enzymatic activity of Factor D, thereby preventing the formation of the C3 convertase.

Caption 1: this compound inhibits Factor D, blocking C3 convertase formation and halting the AP cascade.

Experimental Protocols

The following protocols describe standard hemolytic assays used to measure the activity of the alternative complement pathway and the inhibitory effect of compounds like this compound.

Alternative Pathway Hemolytic Assay using Rabbit Erythrocytes (rRBCs)

This is the most common and established method for assessing AP functional activity. Rabbit erythrocytes are potent activators of the human AP because they do not effectively bind human complement regulatory proteins.[4][5][6]

A. Materials

-

This compound (or other Factor D inhibitor)

-

Normal Human Serum (NHS) as a source of complement (store at -80°C)

-